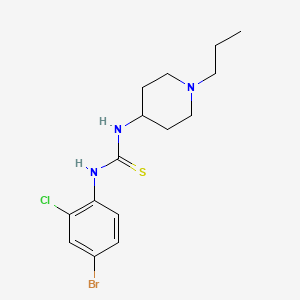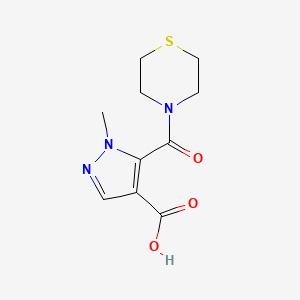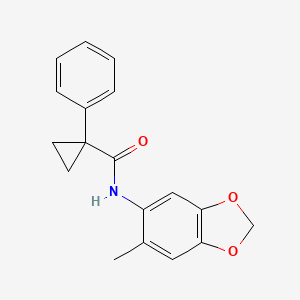
N-(2-chloro-5-nitrophenyl)-5-nitro-2-furamide
Übersicht
Beschreibung
N-(2-chloro-5-nitrophenyl)-5-nitro-2-furamide, commonly known as Furazolidone, is an antibacterial and antiprotozoal drug. It was first synthesized in 1955 by the Upjohn Company. Furazolidone belongs to the nitrofuran class of antibiotics and is used to treat bacterial and protozoal infections in animals and humans.
Wirkmechanismus
The mechanism of action of Furazolidone involves the inhibition of bacterial and protozoal enzymes involved in energy metabolism. It also disrupts DNA and RNA synthesis in these organisms. Furazolidone is a prodrug that is converted into its active form by the action of bacterial and protozoal enzymes.
Biochemical and Physiological Effects:
Furazolidone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This has led to its use in the treatment of depression and anxiety disorders. Furazolidone has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Furazolidone has several advantages for use in lab experiments. It is relatively inexpensive and widely available. It has a broad spectrum of activity against bacteria and protozoal parasites. However, Furazolidone has some limitations as well. It has been shown to have cytotoxic effects on certain cell types, which may limit its use in some experiments. It is also known to have a short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on Furazolidone. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of research is the investigation of its potential use in cancer treatment. Further studies are needed to determine the optimal dosing and duration of treatment for various infections. Additionally, the potential for Furazolidone to be used in combination with other antibiotics and antiprotozoal agents should be explored.
Conclusion:
In conclusion, Furazolidone is a widely used antibacterial and antiprotozoal drug that has been extensively studied for its biochemical and physiological effects. It has a broad spectrum of activity against bacteria and protozoal parasites and has potential applications in cancer treatment. While it has some limitations, Furazolidone remains an important drug in the treatment of infectious diseases and is the subject of ongoing research to improve its efficacy and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
Furazolidone has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, as well as protozoal parasites such as Giardia lamblia and Entamoeba histolytica. Furazolidone has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O6/c12-7-2-1-6(14(17)18)5-8(7)13-11(16)9-3-4-10(21-9)15(19)20/h1-5H,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKDXQKNSWXTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4877937.png)
![methyl 4-{3-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B4877956.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4877962.png)
![methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate](/img/structure/B4877963.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid](/img/structure/B4877980.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4877986.png)
![7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4878001.png)
![1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone](/img/structure/B4878007.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4878020.png)

![ethyl 5-methyl-2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4878034.png)
